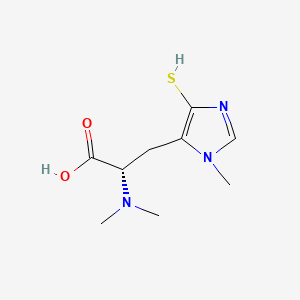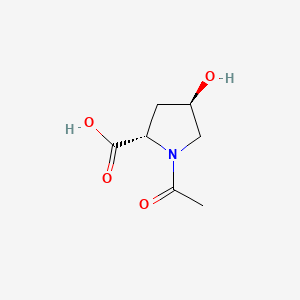
Pimecrolimus
Übersicht
Beschreibung
Pimecrolimus ist ein Immunsuppressivum, das zur Klasse der Calcineurin-Inhibitoren gehört. Es wird hauptsächlich zur Behandlung von leichter bis mittelschwerer atopischer Dermatitis (Ekzem) eingesetzt. This compound wurde erstmals von Novartis unter dem Handelsnamen Elidel vermarktet und ist heute als topische Creme erhältlich .
Wissenschaftliche Forschungsanwendungen
Pimecrolimus hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung in Studien verwendet, die sich mit Calcineurin-Inhibitoren befassen.
Biologie: Es wird verwendet, um die Immunantwort und die Rolle von T-Zellen und Mastzellen bei Entzündungen zu untersuchen.
Medizin: This compound wird intensiv auf sein therapeutisches Potenzial bei der Behandlung verschiedener entzündlicher Hauterkrankungen wie seborrhoischer Dermatitis, kutanem Lupus erythematodes, oralem Lichen planus, Vitiligo und Psoriasis erforscht
Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung topischer Behandlungen für Hauterkrankungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es mit hoher Affinität an Makrophilin-12 (FKBP-12) bindet und die Calcium-abhängige Phosphatase Calcineurin inhibiert. Diese Inhibition verhindert die Aktivierung von T-Zellen, indem die Transkription früher Zytokine blockiert wird. Somit reduziert this compound die Aktivität von T-Zellen und Mastzellen, die Teil des Immunsystems sind und zu Entzündungsreaktionen beitragen .
Wirkmechanismus
Target of Action
Pimecrolimus, also known as Elidel, primarily targets T-cells and mast cells , which are part of the immune system and contribute to responses of the immune system . It binds with high affinity to macrophilin-12 (FKBP-12) .
Mode of Action
This compound inhibits the activation of T-cells by blocking the effects of chemicals (cytokines) released by the body that stimulate T-cells . It also reduces the ability of mast cells to release chemicals that promote inflammation . This is achieved through its inhibition of the calcium-dependent phosphatase, calcineurin . As a consequence, it inhibits T cell activation by blocking the transcription of early cytokines .
Biochemical Pathways
This compound affects the calcineurin pathway . By inhibiting calcineurin, it prevents the activation of T-cells and the release of inflammatory cytokines . This action disrupts the cascade of immune and inflammatory signals, thereby reducing the symptoms of atopic dermatitis .
Pharmacokinetics
This compound exhibits low systemic absorption when applied topically . It is metabolized in the liver by the CYP3A enzyme
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of inflammation and itching associated with atopic dermatitis . By inhibiting T-cell activation and mast cell degranulation, this compound reduces the release of inflammatory cytokines and other chemicals that promote inflammation . This leads to a decrease in the redness, itching, scaling, and inflammation of the skin seen in atopic dermatitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental aspects such as air pollution may influence the epidemiology of the disease, with the prevalence of atopic dermatitis reportedly differing between urban and rural areas . .
Biochemische Analyse
Biochemical Properties
Pimecrolimus plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets T-cells and mast cells, which are crucial components of the immune system. This compound inhibits the activation of T-cells by blocking the effects of cytokines, which are chemicals released by the body that stimulate T-cells. Additionally, this compound reduces the ability of mast cells to release chemicals that promote inflammation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound prevents the activation of T-cells and reduces the release of inflammatory mediators from mast cells. This leads to a decrease in inflammation, redness, and itching associated with atopic dermatitis .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the intracellular protein macrophilin-12, forming a complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of nuclear factor of activated T-cells (NF-AT), a transcription factor necessary for the expression of interleukin-2 and other cytokines. By inhibiting these cytokines, this compound reduces the activation and proliferation of T-cells, thereby exerting its immunosuppressive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions, but its efficacy may decrease with prolonged exposure to light and heat. Long-term studies have shown that this compound maintains its immunosuppressive effects over extended periods, with no significant degradation observed. Continuous use may lead to a reduction in its effectiveness due to potential desensitization of target cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and other symptoms of atopic dermatitis without causing significant adverse effects. At high doses, this compound may cause toxic effects, including immunosuppression and increased susceptibility to infections. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolism of this compound results in the formation of several metabolites, which are excreted through the bile and urine. This compound may also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in its metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution. This compound accumulates in the skin, where it exerts its therapeutic effects. The compound’s localization and accumulation are influenced by its lipophilic nature and affinity for cellular membranes .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of target cells. It does not possess specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are influenced by its interaction with intracellular proteins and its ability to modulate signaling pathways within the cell .
Vorbereitungsmethoden
Pimecrolimus wird aus Ascomycin synthetisiert, einem Makrolactam-Naturstoff, der von bestimmten Stämmen von Streptomyces produziert wird. Die Syntheseroute beinhaltet das Lösen von Ascomycin in einem organischen Lösungsmittel und die Kombination mit einer Base, um this compound zu erhalten. Das Rohprodukt wird dann kristallisiert, um die endgültige Verbindung zu erhalten . Industrielle Produktionsmethoden umfassen ähnliche Prozesse, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Pimecrolimus durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Pimecrolimus wird oft mit anderen Calcineurin-Inhibitoren wie Tacrolimus und topischen Kortikosteroiden verglichen. Während sowohl this compound als auch Tacrolimus bei der Behandlung von atopischer Dermatitis wirksam sind, wird this compound aufgrund seiner geringeren Potenz und des reduzierten Risikos von Nebenwirkungen für empfindliche Hautbereiche bevorzugt . Topische Kortikosteroide sind ebenfalls wirksam, können aber bei langfristiger Anwendung zu einer Ausdünnung der Haut und anderen Nebenwirkungen führen .
Ähnliche Verbindungen umfassen:
Tacrolimus: Ein weiterer Calcineurin-Inhibitor, der bei der Behandlung von atopischer Dermatitis eingesetzt wird.
Topische Kortikosteroide: Werden aufgrund ihrer entzündungshemmenden Eigenschaften bei verschiedenen Hauterkrankungen eingesetzt.
This compound ist einzigartig in seinem Gleichgewicht zwischen Wirksamkeit und Sicherheit, was es zu einer wertvollen Option für die Behandlung von entzündlichen Hauterkrankungen macht, insbesondere in empfindlichen Bereichen .
Eigenschaften
Key on ui mechanism of action |
Pimecrolimus binds with high affinity to macrophilin-12 (FKBP-12) and inhibits the calcium-dependent phosphatase, calcineurin. As a consequence, it inhibits T cell activation by blocking the transcription of early cytokines. In particular, pimecrolimus inhibits at nanomolar concentrations Interleukin-2 and interferon gamma (Th1-type) and Interleukin-4 and Interleukin-10 (Th2-type) cytokine synthesis in human T cells. Also, pimecrolimus prevents the release of inflammatory cytokines and mediators from mast cells in vitro after stimulation by antigen/lgE. |
|---|---|
CAS-Nummer |
137071-32-0 |
Molekularformel |
C43H68ClNO11 |
Molekulargewicht |
810.4 g/mol |
IUPAC-Name |
(1R)-12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1 |
InChI-Schlüssel |
KASDHRXLYQOAKZ-CUMYOKFYSA-N |
SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C |
Isomerische SMILES |
CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C |
Kanonische SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
137071-32-0 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
1.52e-03 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ASM-981; ASM981; ASM 981; SDZ ASM 981; SDZ-ASM 981; SDZ-ASM-981; Pimecrolimus; Pimecrolimusum; 33-epi-Chloro-33-desoxyascomycin; Brand name: Aregen; Rizan; Elidel. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of pimecrolimus?
A1: this compound is a cell-selective inhibitor of inflammatory cytokine production, specifically targeting activated T cells and mast cells. [] It achieves this by binding to the intracellular protein macrophilin-12 (FKBP-12). [, , ] This complex then inhibits calcineurin, a phosphatase essential for the activation of the nuclear factor of activated T-cells (NFAT). [, ] By blocking NFAT, this compound prevents the transcription and release of pro-inflammatory cytokines like interleukin-2 (IL-2), IL-3, IL-4, tumor necrosis factor-alpha (TNF-α), granulocyte/macrophage colony-stimulating factor (GM-CSF), and interferon-gamma (IFN-γ). [, , ]
Q2: How does this compound affect mast cells?
A2: In addition to inhibiting cytokine production, this compound also directly inhibits the release of pre-formed inflammatory mediators from mast cells, including histamine, tryptase, and leukotriene C4 (LTC4). [] This dual inhibitory action on both T cells and mast cells contributes to its anti-inflammatory effects in the skin.
Q3: Does this compound affect Langerhans cells?
A3: Unlike corticosteroids, this compound does not appear to have a significant effect on Langerhans cells, the antigen-presenting dendritic cells found in the skin. [] This selectivity may contribute to its favorable safety profile compared with corticosteroids, particularly with long-term use.
Q4: How does topical this compound affect epidermal Langerhans cells after UVB irradiation?
A4: While this compound doesn't directly impact Langerhans cells under normal conditions, studies show it can inhibit UVB-induced migration of these cells from the epidermis. [] This effect appears to be mediated by this compound's ability to regulate TNF-α and E-cadherin expression. []
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. More detailed chemical information would be needed to answer this question definitively.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into detailed spectroscopic characterization.
Q7: What is the systemic absorption of this compound after topical application?
A7: Studies have shown that topical application of this compound cream 1% results in minimal systemic absorption. [, , , ] Blood concentrations of this compound after topical application are generally low or below the limit of detection, even with long-term use in both adults and children. [, , , ]
Q8: How does this compound compare with tacrolimus in terms of percutaneous absorption?
A8: In vitro studies using pig skin have demonstrated that this compound permeates the skin at a rate 10 times lower than tacrolimus, suggesting a lower potential for percutaneous absorption. [] This difference in lipophilicity and skin penetration could contribute to the different safety profiles observed between the two drugs.
Q9: Does this compound accumulate in the body with repeated topical application?
A9: Pharmacokinetic studies have not shown evidence of this compound accumulation in the blood with repeated topical application. [] This suggests that even with long-term use, the risk of systemic adverse effects related to drug accumulation is low.
Q10: What is the efficacy of this compound in treating atopic dermatitis?
A10: Numerous clinical trials have demonstrated the efficacy of this compound cream 1% in treating atopic dermatitis in infants, children, and adults. [, , , , , , , , , ] this compound effectively reduces the signs and symptoms of atopic dermatitis, including erythema, pruritus, lichenification, and excoriation. [, , , , , , , , , ]
Q11: Can this compound be used as a first-line treatment for atopic dermatitis?
A12: Some recommendations suggest this compound as a first-line therapy for patients with mild AD, particularly at the first signs of a flare-up. [] This is supported by its effectiveness in reducing disease flares and steroid-sparing effects. [, ]
Q12: Is this compound effective in treating atopic dermatitis in sensitive skin areas?
A13: Yes, this compound has shown good efficacy in treating atopic dermatitis in sensitive skin areas, such as the face, neck, and intertriginous areas. [, , ] Its lack of skin atrophy and other corticosteroid-related side effects makes it a suitable option for these areas. [, , ]
Q13: What are the common adverse effects of this compound?
A15: The most common adverse effects associated with this compound are mild and transient application site reactions, such as burning, itching, and erythema. [, , , , , , , , , ] These reactions typically occur within the first week of treatment and subside with continued use. [, , , , , , , , , ]
Q14: Does this compound have any carcinogenic potential?
A18: Studies in hairless mice exposed to this compound and UV radiation (UVA and simulated solar radiation) did not show any evidence of accelerated photocarcinogenesis. [] This suggests that this compound does not increase the risk of skin cancer, even with sun exposure.
Q15: How does this compound affect allergic reactions?
A20: Studies show that this compound can inhibit allergic reactions in vitro. [] It effectively blocks the release of histamine and other mediators from basophils stimulated by allergens like birch pollen and hymenopteran venoms. [] This finding suggests potential applications of this compound in managing allergic diseases, but further research is needed.
Q16: Are there any novel drug delivery systems for this compound?
A21: Researchers are exploring nanoparticle-based delivery systems for this compound to enhance its efficacy in treating conditions like allergic conjunctivitis. [] These nanoparticles improve the drug's solubility and penetration, potentially leading to better therapeutic outcomes. []
Q17: Why did this compound-eluting stents fail in clinical trials?
A22: Despite promising preclinical data, this compound-eluting stents showed excessive neointimal growth in human trials. [] Research suggests that this failure might be due to this compound's effect on the interferon signaling pathway, potentially promoting cell proliferation rather than inhibiting it. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


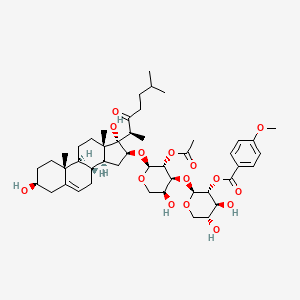
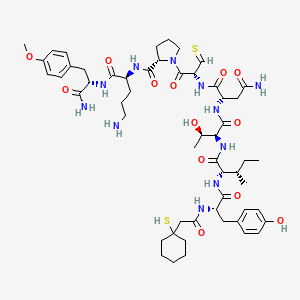
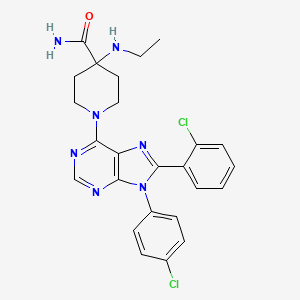

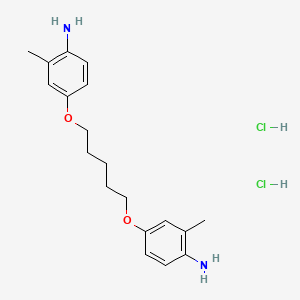
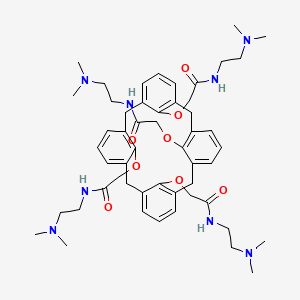
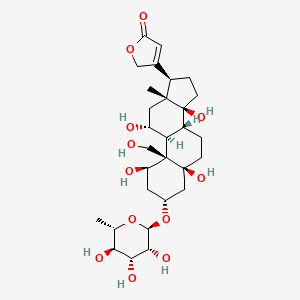
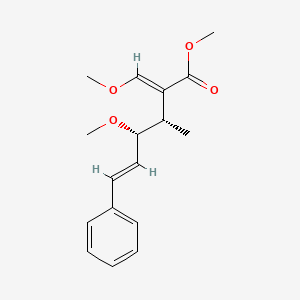
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)
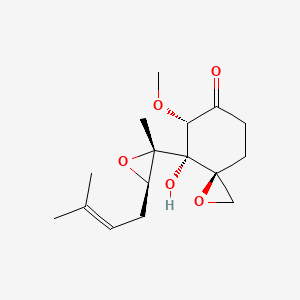
![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)

